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Compound of Interest

Compound Name: Ethyl 2-bromopropionate-d3

Cat. No.: B15141156 Get Quote

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra

of Ethyl 2-bromopropionate and its deuterated analog, Ethyl 2-bromo-d3-propionate. This

analysis is crucial for researchers in drug development and organic synthesis, where isotopic

labeling is a common technique for mechanistic studies and metabolic tracking.

Data Presentation: 1H and 13C NMR Spectral Data
The following table summarizes the experimental 1H and predicted 13C NMR chemical shifts

for Ethyl 2-bromopropionate, alongside the predicted shifts for its d3 analog. The predictions for

the deuterated compound are based on the known isotope effects of deuterium, which typically

cause a small upfield shift (lower ppm value) for the directly attached carbon and any coupled

protons.
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Compound Assignment 1H NMR (ppm) 13C NMR (ppm)

Ethyl 2-

bromopropionate
CH3CHBr 1.84 (d) 21.5

CH3CH2O 1.32 (t) 14.0

CH3CH2O 4.25 (q) 62.0

CH3CHBr 4.38 (q) 40.0

C=O - 170.0

Ethyl 2-bromo-d3-

propionate
CD3CHBr - ~21.0 (m)

CH3CH2O 1.32 (t) 14.0

CH3CH2O 4.25 (q) 62.0

CD3CHBr 4.37 (septet) ~39.8

C=O - 170.0

d - doublet, t - triplet, q - quartet, m - multiplet, septet - septet

Experimental Protocols
NMR Sample Preparation:

Approximately 10-20 mg of the analyte (Ethyl 2-bromopropionate or its d3 analog) was

dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl3).

The solution was transferred to a 5 mm NMR tube.

The sample was vortexed to ensure homogeneity.

NMR Data Acquisition:

Instrumentation: A standard 300 MHz or 500 MHz NMR spectrometer.

1H NMR:
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Pulse Program: Standard single-pulse experiment.

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

13C NMR:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: -10 to 220 ppm

Referencing: The chemical shifts were referenced to the residual solvent peak of CDCl3 (δ =

7.26 ppm for 1H and δ = 77.16 ppm for 13C).

Visualization of Spectral Comparison Logic
The following diagram illustrates the logical workflow for comparing the NMR spectra of Ethyl 2-

bromopropionate and its d3 analog.
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Caption: Workflow for NMR spectral comparison.

Analysis of Deuterium Isotope Effects:

The primary differences in the NMR spectra arise from the substitution of the methyl protons

with deuterium in the d3 analog.

1H NMR: The doublet corresponding to the CH3 protons at ~1.84 ppm in the unlabeled

compound is absent in the d3 analog. The quartet of the adjacent methine proton (CHBr) at

~4.38 ppm simplifies to a septet in the deuterated compound due to coupling with the three

deuterium atoms (spin I=1), and experiences a slight upfield shift. The signals for the ethyl

ester group remain unchanged.

13C NMR: The carbon signal of the deuterated methyl group (CD3) is expected to appear as

a multiplet due to C-D coupling and be shifted slightly upfield compared to the unlabeled

compound. The adjacent methine carbon (CHBr) will also experience a small upfield shift.

The chemical shifts of the ethyl ester carbons are not significantly affected.

To cite this document: BenchChem. [A Comparative NMR Spectral Analysis of Ethyl 2-
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[https://www.benchchem.com/product/b15141156#nmr-spectral-comparison-of-ethyl-2-
bromopropionate-and-its-d3-analog]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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